molecular formula C8H7BrF3NO B8127465 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine

Cat. No.: B8127465
M. Wt: 270.05 g/mol
InChI Key: WUHXIXABYWXDQD-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5-position, an ethoxy group at the 2-position, and a trifluoromethyl group at the 3-position of the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-ethoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and to achieve high yields.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction reactions can convert the trifluoromethyl group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under basic conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under appropriate conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.

    Suzuki-Miyaura Coupling: Products are biaryl compounds with diverse substituents.

    Oxidation and Reduction: Products include aldehydes, acids, or reduced derivatives of the trifluoromethyl group.

Scientific Research Applications

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is primarily determined by its interactions with molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and ethoxy group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid

Uniqueness

5-Bromo-2-ethoxy-3-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The ethoxy group provides additional steric hindrance and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

5-bromo-2-ethoxy-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-2-14-7-6(8(10,11)12)3-5(9)4-13-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHXIXABYWXDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethoxy-3-trifluoromethyl-pyridine (900 mg, 4.71 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (1.35 g, 4.71 mmol) were placed in a round-bottom flask. To this mixture was slowly added 10 mL trifluoroacetic acid. The mixture was stirred at ambient temperature for overnight. More 1,3-dibromo-5,5-dimethylhydantoin (540 mg, 1.9 mmol) was added and the reaction mixture was stirred at ambient temperature for another day. After the completion of the reaction, TFA solvent was evaporated in vacuo and the resulting residue was neutralized to pH 7 by the addition of saturated NaHCO3. The aqueous layer was extracted with dichloromethane three times and the combined extract was washed with brine, dried over sodium sulfate, and concentrated in vacuo to give a mixture of oil and white solid. The residue was redissolved into 20% EtOAc/Hexane, and the unsoluable white solid was filtered out. The filtrate was concentrated and then purified by column chromatography on silica gel (10% EtOAC/Hexane) to give 5-bromo-2-ethoxy-3-trifluoromethyl-pyridine as a colorless liquid (1.0 g, 79% yield). 1H-NMR (400 MHz, CDCl3): δ 1.41 (t, 3H, J=7.07), 4.46 (q, 2H, J=7.07), 7.94 (dd, 1H, J=0.51, J=2.53), 8.34 (dd, 1H, J=0.51, J=2.53).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

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